Cas no 2096332-73-7 (2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester)

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid pinacol ester is a high-purity boronic ester derivative used primarily as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its diboronic acid functionality enables efficient bis-arylation, while the electron-withdrawing fluoro and methoxy substituents enhance reactivity and regioselectivity in palladium-catalyzed transformations. The pinacol ester groups improve stability and handling compared to free boronic acids, reducing protodeboronation risks. This compound is particularly valuable in pharmaceutical and materials science research for constructing complex biaryl scaffolds. Its well-defined structure and consistent performance make it a reliable choice for synthetic applications requiring precise control over molecular architecture.
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester structure
2096332-73-7 structure
Product Name:2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
CAS No:2096332-73-7
MF:C19H28B2F2O5
MW:396.041433334351
MDL:MFCD18434472
CID:4637916
Update Time:2025-10-05

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
    • WID33273
    • 2,2'-(2,4-Difluoro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD18434472
    • Inchi: 1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3
    • InChI Key: NSADMYCXJHVNBT-UHFFFAOYSA-N
    • SMILES: FC1C(B2OC(C)(C)C(C)(C)O2)=CC(=C(C=1B1OC(C)(C)C(C)(C)O1)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 569
  • Topological Polar Surface Area: 46.2

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB311609-1 g
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester; 96%
2096332-73-7
1g
€246.00 2023-04-26
abcr
AB311609-1g
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester, 96%; .
2096332-73-7 96%
1g
€246.00 2025-03-19
A2B Chem LLC
AX55028-1g
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
2096332-73-7 96%
1g
$142.00 2024-04-20
A2B Chem LLC
AX55028-5g
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
2096332-73-7 96%
5g
$402.00 2024-04-20
Ambeed
A940138-5g
2,2'-(2,4-Difluoro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2096332-73-7 97%
5g
$275.0 2024-04-21

Additional information on 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic Acid, Pinacol Ester (CAS No. 2096332-73-7)

The compound 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester (CAS No. 2096332-73-7) is a highly specialized boronic acid derivative with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique chemical properties and versatility in forming complex molecular architectures. The pinacol ester functional group plays a pivotal role in stabilizing the boronic acid moieties, making this compound particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Recent studies have highlighted the importance of diboronic acids like this compound in the synthesis of biaryl structures, which are critical components in pharmaceuticals and advanced materials. The presence of fluorine atoms at the 2 and 4 positions of the aromatic ring enhances the electronic properties of the molecule, making it an ideal substrate for directing specific reactivity during coupling reactions. Additionally, the methoxy group at position 5 contributes to steric and electronic modulation, further tailoring the molecule's reactivity and selectivity.

The synthesis of 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester typically involves multi-step processes that include fluorination and boronate esterification. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards required for advanced applications. The use of pinacol boronates has been shown to improve reaction efficiency in cross-coupling reactions, making this compound a valuable tool in modern organic chemistry.

In terms of applications, this compound has been extensively used in the construction of heterocyclic compounds and complex natural product analogs. Its ability to participate in sequential or tandem coupling reactions has opened new avenues for synthesizing molecules with intricate architectures. Furthermore, the stability of the pinacol ester under various reaction conditions has made it a preferred choice for large-scale syntheses in both academic and industrial settings.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of diboronic acids, including this compound. These studies have revealed that the spatial arrangement of substituents on the aromatic ring significantly influences reaction kinetics and selectivity. Such findings have enabled chemists to design more efficient synthetic pathways and predict reaction outcomes with greater accuracy.

Looking ahead, the demand for compounds like 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester is expected to grow as researchers continue to explore novel applications in drug discovery and materials science. Its unique combination of functional groups makes it a versatile building block for constructing diverse molecular frameworks. As cross-coupling technologies advance further, this compound will likely play an even more critical role in enabling cutting-edge chemical innovations.

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